molecular formula C21H18Br2N2O3S B5190113 N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide

N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide

Cat. No.: B5190113
M. Wt: 538.3 g/mol
InChI Key: YHHBGHUJICCQNG-UHFFFAOYSA-N
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Description

N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide typically involves multiple steps:

    Synthesis of 3,6-Dibromo-9H-carbazole: This can be achieved by bromination of carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.

    Formation of 3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl Intermediate: The dibromo carbazole is then reacted with epibromohydrin in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF) to form the intermediate.

    Coupling with Benzenesulfonamide: The intermediate is then coupled with benzenesulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms on the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their excellent photophysical properties.

    Biology: It is used as a probe to study protein-ligand interactions and enzyme activities.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromo-9H-carbazole: A precursor in the synthesis of the target compound.

    N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)benzenesulfonamide: A fluorinated analog with potentially different biological activities.

    N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-methoxypropyl)benzenesulfonamide: A methoxy analog with variations in its chemical reactivity and applications.

Uniqueness

N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is unique due to the presence of both the hydroxyl and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. The dibromo substitution on the carbazole ring enhances its potential for further functionalization and application in various fields.

Properties

IUPAC Name

N-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Br2N2O3S/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-16(26)12-24-29(27,28)17-4-2-1-3-5-17/h1-11,16,24,26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHBGHUJICCQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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